

toxicological profile and ecotoxicity of aminopyralid-potassium

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Compound of Interest

Compound Name: *Aminopyralid-potassium*

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An In-depth Technical Guide on the Toxicological Profile and Ecotoxicity of **Aminopyralid-Potassium**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological and ecotoxicological profile of **aminopyralid-potassium**, a broadleaf herbicide. The information is compiled from various regulatory assessments and scientific studies, offering quantitative data, detailed experimental methodologies, and a summary of its mode of action.

Toxicological Profile

Aminopyralid-potassium exhibits low acute toxicity in mammalian species via oral, dermal, and inhalation routes of exposure. Chronic exposure studies have identified the gastrointestinal tract as a target organ at high doses.

Quantitative Mammalian Toxicity Data

The following table summarizes the key quantitative data from mammalian toxicity studies on aminopyralid.

Toxicity Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	> 5000 mg/kg bw	[1][2]
Acute Dermal LD50	Rat	> 5000 mg/kg bw	[2]
Acute Inhalation LC50	Rat	> 5.5 mg/L	[2]
Chronic Toxicity (1-year) NOAEL	Dog	93.2 mg/kg bw/day	[2]
Carcinogenicity	Rat, Mouse	Not likely to be carcinogenic to humans	[1]
Reproductive Toxicity NOAEL	Rat	1000 mg/kg bw/day (highest dose tested)	[2]
Developmental Toxicity NOAEL	Rat	1000 mg/kg bw/day	[2]
Developmental Toxicity NOAEL	Rabbit	500 mg/kg bw/day	[2]

Experimental Protocols: Mammalian Toxicity

Toxicological studies for pesticide registration in the United States and Europe typically follow standardized guidelines from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD). The data presented in this guide are based on studies conducted in accordance with these internationally accepted protocols.

1.2.1. Acute Oral Toxicity (as per OECD Guideline 401)

- Principle: The test substance is administered in a single high dose to a group of experimental animals (typically rats).[3]
- Procedure: A group of fasted animals is dosed by gavage.[3] The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3] A post-mortem examination of major organs is performed on all animals.[3]

- Endpoint: The LD50 (Lethal Dose 50), the statistically estimated dose that is expected to be lethal to 50% of the test animals, is determined.[3]

1.2.2. Acute Dermal Toxicity (as per OECD Guideline 402)

- Principle: This study assesses the potential adverse effects of short-term dermal exposure to a test substance.[4]
- Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of the test animals (typically rats or rabbits) for a 24-hour period.[5] The animals are observed for 14 days for signs of toxicity and mortality.[5]
- Endpoint: The LD50 is calculated.[5]

1.2.3. Acute Inhalation Toxicity (as per OECD Guideline 403)

- Principle: This test evaluates the health hazards associated with a single, short-term exposure to a substance via inhalation.[6]
- Procedure: Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow inhalation chamber for a defined period, typically 4 hours.[7][8] The animals are then observed for at least 14 days for mortality and signs of toxicity.[7]
- Endpoint: The LC50 (Lethal Concentration 50), the concentration in the air that is expected to cause death in 50% of the exposed animals, is determined.[6]

1.2.4. Repeated Dose 90-Day Oral Toxicity Study (as per OECD Guideline 408)

- Principle: This study provides information on the possible health hazards arising from repeated exposure over a prolonged period.[9]
- Procedure: The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats) for 90 days.[10] Observations include clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis.[9][11] A comprehensive post-mortem examination, including histopathology of major organs, is conducted.[9]

- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.[9]

1.2.5. Carcinogenicity Studies (as per OECD Guideline 451)

- Principle: These long-term studies observe test animals for a major portion of their lifespan to assess the potential of a substance to cause cancer.[12][13]
- Procedure: The test substance is administered daily to animals (usually rats and mice) for an extended period (typically 18-24 months).[13][14] The animals are monitored for the development of tumors.[14]
- Endpoint: The study determines the carcinogenic potential of the substance.[12]

1.2.6. Reproductive and Developmental Toxicity Studies (as per OECD Guideline 414)

- Principle: These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.[15]
- Procedure: For developmental toxicity, the test substance is administered to pregnant females during the period of organogenesis.[16][17] The dams are observed for signs of toxicity, and the fetuses are examined for developmental abnormalities.[16]
- Endpoint: The NOAEL for maternal and developmental toxicity is established.[15]

Ecotoxicity Profile

Aminopyralid-potassium is characterized as practically non-toxic to birds, fish, aquatic invertebrates, and earthworms.[18] However, as a herbicide, it can be toxic to non-target terrestrial and aquatic plants.[18]

Quantitative Ecotoxicity Data

The following tables summarize the key quantitative data from ecotoxicological studies.

Avian Toxicity

Toxicity Endpoint	Species	Value	Reference
Acute Oral LD50	Bobwhite Quail	> 2250 mg/kg bw	[1]
Dietary LC50 (5-day)	Bobwhite Quail	> 5000 mg/kg diet	[1]
Dietary LC50 (5-day)	Mallard Duck	> 5000 mg/kg diet	[1]

Aquatic Toxicity

Toxicity Endpoint	Species	Value	Reference
96-hour LC50	Rainbow Trout	> 100 mg/L	[1]
96-hour LC50	Bluegill Sunfish	> 100 mg/L	[19]
48-hour EC50	Daphnia magna	> 98.6 mg/L	[19]
72-hour EC50 (Growth Inhibition)	Green Algae (Pseudokirchneriella subcapitata)	> 100 mg/L	[7]
96-hour EC50	Eastern Oyster (Crassostrea virginica)	Slightly toxic	[18]

Toxicity to Non-Target Organisms

Organism Group	Endpoint	Value	Reference
Non-Target Terrestrial Plants	EC25	Varies by species (dicots are more sensitive)	[19]
Soil Macroorganisms (Earthworm)	LC50	Practically non-toxic	[18]
Honeybees	Acute Contact LD50	Practically non-toxic	[18]

Experimental Protocols: Ecotoxicity

Ecotoxicological studies also adhere to standardized OECD guidelines to ensure data quality and comparability.

2.2.1. Avian Acute Oral Toxicity (as per relevant guidelines)

- Principle: To determine the acute oral toxicity of a substance to birds.
- Procedure: A single oral dose of the test substance is administered to birds (commonly Bobwhite quail or Mallard ducks). The birds are observed for mortality and signs of toxicity for a defined period.
- Endpoint: The LD50 is calculated.

2.2.2. Fish, Acute Toxicity Test (as per OECD Guideline 203)

- Principle: This test evaluates the acute toxicity of a substance to fish.[\[20\]](#)[\[21\]](#)
- Procedure: Fish (such as rainbow trout or zebrafish) are exposed to the test substance in water for 96 hours.[\[20\]](#)[\[22\]](#) Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[\[20\]](#)
- Endpoint: The LC50, the concentration lethal to 50% of the test fish, is determined.[\[22\]](#)

2.2.3. Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202)

- Principle: This test assesses the acute toxicity of a substance to aquatic invertebrates (*Daphnia magna*).[\[1\]](#)[\[23\]](#)
- Procedure: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[\[1\]](#)[\[24\]](#) The number of immobilized daphnids is recorded at 24 and 48 hours.[\[1\]](#)
- Endpoint: The EC50 (Effective Concentration 50), the concentration that immobilizes 50% of the daphnids, is calculated.[\[1\]](#)

2.2.4. Alga, Growth Inhibition Test (as per OECD Guideline 201)

- Principle: This test determines the effect of a substance on the growth of freshwater algae.
[19]
- Procedure: Exponentially growing cultures of a selected algal species (e.g., *Pseudokirchneriella subcapitata*) are exposed to the test substance for 72 hours.[25] Algal growth is measured over time and compared to a control.[25]
- Endpoint: The EC50, the concentration that causes a 50% reduction in algal growth, is determined.[19]

2.2.5. Earthworm, Reproduction Test (as per OECD Guideline 222)

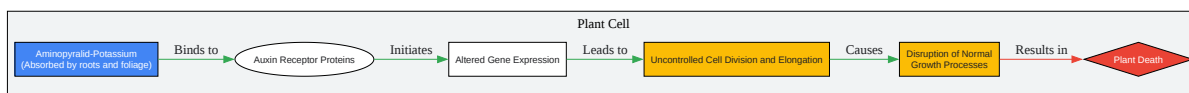
- Principle: This test assesses the effects of a substance on the reproduction of earthworms (*Eisenia fetida/andrei*).[18]
- Procedure: Adult earthworms are exposed to the test substance mixed into an artificial soil for 28 days to assess mortality and effects on adult biomass.[26] A subsequent 28-day period is used to assess reproductive output (number of juveniles).[26]
- Endpoint: The LC50 for adult mortality and the EC50 for reproductive effects are determined, along with the NOEC.[26]

Environmental Fate

Aminopyralid is moderately persistent in soil, with a half-life that can vary depending on soil type and environmental conditions, but is typically around 34.5 days.[18] In water, the primary route of degradation is photolysis, with a half-life of approximately 0.6 days in surface water. [14][18] Due to its mobility in soil, there is a potential for leaching; however, the risk of groundwater contamination is generally considered low due to its degradation rate.[18] A significant environmental consideration is the potential for aminopyralid to persist in compost made from treated plant material or manure from animals that have grazed on treated vegetation, which can then harm sensitive plants when the compost is used.[12][15]

Mode of Action

Aminopyralid is a synthetic auxin herbicide.[21][27] It mimics the action of natural plant growth hormones called auxins.[21]



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Caption: Mode of action of aminopyralid as a synthetic auxin herbicide.

The herbicide is absorbed by the plant's leaves and roots and translocates to the meristematic tissues, where active growth occurs.[21] By binding to auxin receptors, aminopyralid causes a continuous and unregulated stimulation of auxin-regulated genes, leading to uncontrolled and disorganized plant growth.[21][28] This ultimately results in the death of susceptible broadleaf plants.[21] Grasses are generally tolerant to aminopyralid.[21]

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